molecular formula C15H21N3O5 B008961 4-Hydroxybenzoylglycyllysine CAS No. 106131-92-4

4-Hydroxybenzoylglycyllysine

Cat. No. B008961
M. Wt: 323.34 g/mol
InChI Key: AKPZIIHDSUTDEG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxybenzoylglycyllysine, commonly known as HbGlyLys, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a peptide derivative that consists of a lysine residue attached to a glycine residue, which is further linked to a 4-hydroxybenzoyl group. HbGlyLys is synthesized through a multistep process that involves the use of various reagents and catalysts.

Mechanism Of Action

The mechanism of action of HbGlyLys is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with target molecules. The 4-hydroxybenzoyl group is thought to play a crucial role in the interaction of HbGlyLys with its target molecules by forming hydrogen bonds with polar residues. The lysine residue, on the other hand, is believed to contribute to the electrostatic interactions by forming salt bridges with negatively charged residues.

Biochemical And Physiological Effects

HbGlyLys has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and α-glucosidase. HbGlyLys has also been shown to have antioxidant properties and can scavenge free radicals. Furthermore, HbGlyLys has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

HbGlyLys has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized using standard peptide synthesis techniques. Furthermore, HbGlyLys is relatively small in size, which makes it easier to study its interactions with other molecules. However, HbGlyLys has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, HbGlyLys is relatively expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on HbGlyLys. One area of research is the development of HbGlyLys-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of the antimicrobial properties of HbGlyLys and its potential as a new class of antibiotics. Additionally, further research is needed to understand the mechanism of action of HbGlyLys and its interactions with other molecules. Finally, the synthesis of HbGlyLys can be optimized to reduce the cost and increase the yield, which will make it more accessible for large-scale experiments.

Synthesis Methods

The synthesis of HbGlyLys involves a multistep process that begins with the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group. The glycine residue is then attached to the lysine residue via amide bond formation using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The 4-hydroxybenzoyl group is introduced by reacting the protected HbGlyLys with 4-hydroxybenzoyl chloride in the presence of triethylamine (TEA) and dimethylaminopyridine (DMAP). The final deprotection step involves the removal of the Boc group using trifluoroacetic acid (TFA) to obtain HbGlyLys.

Scientific Research Applications

HbGlyLys has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. HbGlyLys has also been investigated for its potential as a drug delivery system due to its ability to penetrate cell membranes and target specific cells. Furthermore, HbGlyLys has been used as a tool in protein engineering to study protein-protein interactions and protein folding.

properties

CAS RN

106131-92-4

Product Name

4-Hydroxybenzoylglycyllysine

Molecular Formula

C15H21N3O5

Molecular Weight

323.34 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C15H21N3O5/c16-8-2-1-3-12(15(22)23)18-13(20)9-17-14(21)10-4-6-11(19)7-5-10/h4-7,12,19H,1-3,8-9,16H2,(H,17,21)(H,18,20)(H,22,23)/t12-/m0/s1

InChI Key

AKPZIIHDSUTDEG-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)O

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)O

synonyms

4-hydroxy-Bz-Gly-L-Lys
4-hydroxybenzoylglycine-lysine
4-hydroxybenzoylglycyllysine
pHHL

Origin of Product

United States

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